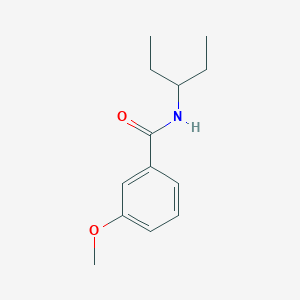

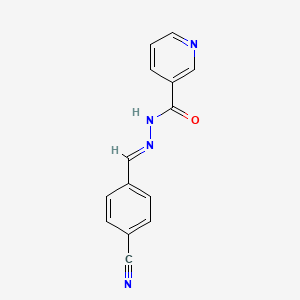

N-(1-ethylpropyl)-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-ethylpropyl)-3-methoxybenzamide, also known as GNE-1023, is a small molecule inhibitor of the enzyme N-myristoyltransferase-1 (NMT1). NMT1 is responsible for the co-translational myristoylation of proteins, which is a crucial post-translational modification that has been implicated in several diseases, including cancer. Inhibition of NMT1 by GNE-1023 has been shown to have anti-tumor effects in preclinical models, making it a promising target for cancer therapy.

科学的研究の応用

Antibacterial Applications

N-(1-ethylpropyl)-3-methoxybenzamide and its derivatives have shown promise as potent antibacterial agents. Research focusing on modifying 3-methoxybenzamide has led to the development of compounds with enhanced inhibitory effects against essential bacterial proteins, such as FtsZ, a crucial element in bacterial cell division. These modifications have resulted in compounds with not only potent antistaphylococcal properties but also improved pharmaceutical characteristics, making them potential candidates for treating bacterial infections, including those caused by drug-resistant strains (Haydon et al., 2010). Further optimization of these derivatives has yielded advanced lead compounds with superior in vitro potency, drug-like properties, and in vivo efficacy, showcasing their potential as first-in-class FtsZ inhibitors for combating antibiotic-resistant staphylococcal infections (Stokes et al., 2012).

Cancer Research

In cancer research, derivatives of this compound have been explored for their potential in imaging and therapy. For example, sigma receptor scintigraphy using specific iodobenzamide derivatives has been investigated to visualize primary breast tumors in vivo. These compounds preferentially bind to sigma receptors overexpressed on breast cancer cells, indicating their potential utility in noninvasively assessing tumor proliferation and aiding in the diagnosis and treatment of breast cancer (Caveliers et al., 2002).

Chemical Synthesis and Material Science

This compound and similar compounds have been instrumental in advancing methodologies in chemical synthesis and material science. For instance, the Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group showcases a mild, efficient, and versatile approach to forming valuable chemical structures. This process highlights the role of such compounds in facilitating the development of new synthetic routes and materials (Rakshit et al., 2011).

特性

IUPAC Name |

3-methoxy-N-pentan-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-11(5-2)14-13(15)10-7-6-8-12(9-10)16-3/h6-9,11H,4-5H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBRJNFDJKSQJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-oxo-2-phenyl-1-(phenylthio)ethyl]benzamide](/img/structure/B5597095.png)

![4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5597110.png)

![N-((3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5597120.png)

![(3aR*,6S*)-2-(2-ethylbutyl)-7-{[3-(pyridin-3-yloxy)azetidin-1-yl]carbonyl}-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597140.png)

![3-cyclopropyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5597159.png)

![5,7-dimethyl-N'-(4-pyridinylmethylene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5597166.png)

![4-amino-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5597177.png)